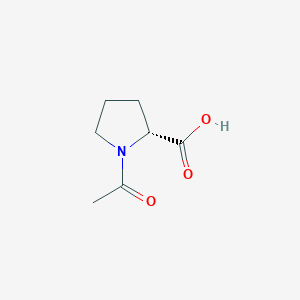

N-acetyl-D-proline

Vue d'ensemble

Description

“N-acetyl-D-proline” belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) .

Synthesis Analysis

The synthesis of N-acetyl-D-proline involves the stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features . The smallest ring motif that can be incorporated in a natural amino acid is the cyclopropane ring . The practice of ring constraint in the field of amino acids and peptides is an important strategy in the design of peptidomimetics and related motifs intended to improve biological activity without compromising the inherent properties of the original substrate .

Molecular Structure Analysis

The structure of N-acetyl-D-proline has been studied using X-ray diffraction . The structure of N-acetyl-D-proline bound to serum amyloid P component has been deposited in the Protein Data Bank . Crystal structures of N-acetylated proline and homologs with four- and six-membered rings were obtained and compared .

Chemical Reactions Analysis

N-acetyl-D-proline is involved in various chemical reactions. For instance, it has been used in studies of the binding of substrates and inhibitors by ACE and to differentiate the specificities of various aminoacylases . The reactions were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .

Physical And Chemical Properties Analysis

N-acetyl-D-proline is a small molecule with a chemical formula of C7H11NO3 . Its average weight is 157.1671 and its monoisotopic weight is 157.073893223 . It is stable under normal conditions .

Applications De Recherche Scientifique

1. Studying Cellular Metabolism and Macromolecule Synthesis N-acetyl-D-proline, as an analogue of L-proline, has been proven to be a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .

Industrial Applications

In addition to fundamental research, N-acetyl-D-proline and other amino acid analogues are useful compounds for industrial purposes .

Microbial Production

There has been research designed to achieve the microbial production of N-acetyl cis-4-hydroxy-L-proline from L-proline by coexpression of L-proline cis-4-hydroxylases and N-acetyltransferase .

Pharmaceutical Synthesis

Trans-4-L-Hyp, an isomer of hydroxyproline, has been used for synthesizing N-acetyl-trans-4-L-Hyp (oxaceprol), an anti-inflammatory agent .

Binding Studies

N-acetyl-L-proline may be used in studies of the binding of substrates and inhibitors by ACE (Angiotensin-converting enzyme) and to differentiate the specificities of various aminoacylases .

Anticancer Drug Development

The proline analogue cis-4-hydroxy-L-proline (CHOP), which inhibits the biosynthesis of collagen, has been clinically evaluated as an anticancer drug . N-acetylation of CHOP might be a novel approach as a prodrug to promote CHOP’s retention in blood and/or to decrease its toxicity .

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-1-acetylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSLDIYJOSUSW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352112 | |

| Record name | N-acetyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-D-proline | |

CAS RN |

59785-68-1 | |

| Record name | N-acetyl-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-acetylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

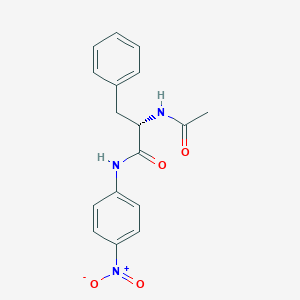

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-acetyl-D-proline interact with SAP and what are the downstream effects of this interaction?

A1: N-acetyl-D-proline binds to each of the five binding sites of the SAP pentamer. [, ] This interaction is primarily driven by the D-proline headgroup. [] While the exact binding mechanism is still being investigated, X-ray crystallography suggests a potential electrostatic interaction between the carbonyl oxygen of the acetyl group in N-acetyl-D-proline and the amide group of Gln148 in SAP. [] This binding affinity is significantly strong, particularly when multiple N-acetyl-D-proline units are presented multivalently. For instance, a decavalent ligand presenting ten N-acetyl-D-proline headgroups exhibited sub-nanomolar affinity (approximately 250 pM), exceeding the affinity of SAP for amyloid deposits. [] This multivalent interaction can lead to the cross-linking of two SAP pentamers. []

Q2: What is the impact of multivalent presentation of N-acetyl-D-proline on its interaction with SAP?

A2: Presenting multiple N-acetyl-D-proline units in a multivalent manner significantly enhances the binding affinity to SAP. [] This is evident in the development of pentavalent and decavalent ligands, which display significantly higher affinity compared to the monovalent N-acetyl-D-proline. [] The increased avidity arises from the simultaneous engagement of multiple binding sites on the SAP pentamer. This multivalent binding can also promote the cross-linking of SAP pentamers, as observed in the crystal structure of SAP complexed with the decavalent ligand. [] Notably, this cross-linking effect is also observed with the lead drug candidate CPHPC, which similarly presents multiple proline-based groups. [] These findings highlight the potential of multivalent ligands as a strategy for enhancing the targeting of SAP for therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.